N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
Description
This compound features a benzodioxol group (1,3-benzodioxol-5-yl), a 4-methoxyphenylcarbonyl moiety, and a 3-oxopiperazine ring linked via an acetamide bridge. The benzodioxol group enhances lipophilicity, while the 4-methoxyphenyl group may influence metabolic stability and receptor interactions .
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C21H21N3O6/c1-28-15-5-2-13(3-6-15)21(27)24-9-8-22-20(26)16(24)11-19(25)23-14-4-7-17-18(10-14)30-12-29-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
RVJUHOYOJYFVAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the methoxyphenyl group, and the construction of the piperazine derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following compounds share partial structural motifs with the target molecule:
Structural Divergences and Implications
- Substituent Effects : The 4-methoxyphenylcarbonyl group in the target may enhance metabolic stability compared to 3-methoxyphenyl () or chlorophenyl groups () .
- Molecular Weight : The target (~420 g/mol) is smaller than the cyclopropanecarboxamide analog (591 g/mol, ), suggesting better bioavailability .
Pharmacological and Physicochemical Considerations
- Metabolic Stability : Methoxy groups resist oxidative metabolism compared to chlorophenyl or imidazole moieties .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a piperazine derivative. The molecular formula is C₁₈H₁₉N₃O₄, and its molecular weight is approximately 341.36 g/mol. The presence of functional groups such as the piperazine ring and methoxyphenyl carbonyl contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including kinases and other enzymes. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of signaling pathways related to cancer progression and inflammation.
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. For instance, compounds featuring the benzodioxole structure have shown selective inhibition of Src family kinases (SFKs), which are implicated in tumor growth and metastasis. One study demonstrated that similar compounds inhibited c-Src and Abl enzymes at low nanomolar concentrations, leading to significant reductions in tumor size in xenograft models .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is predicted to have high human intestinal absorption and good blood-brain barrier penetration based on its chemical properties . This suggests potential for central nervous system activity, which could be relevant for treating neurological disorders.
Study 1: In Vivo Efficacy
In a preclinical study examining the efficacy of similar compounds in cancer models, researchers found that oral administration led to significant tumor regression in c-Src-transfected 3T3-fibroblast xenograft models. The results indicated that the compound's mechanism may involve direct inhibition of oncogenic signaling pathways .
Study 2: Safety Profile
A safety assessment indicated that this compound displayed a low toxicity profile in animal models. The LD50 was determined to be greater than 2000 mg/kg in rats, suggesting a favorable safety margin for further development .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antitumor Activity | Pharmacokinetics | Toxicity Profile |
|---|---|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-{1-[4-methoxyphenyl]carbonyl}-3-oxopiperazin-2-ylacetamide | Structure | Moderate | High absorption | Low |
| AZD0530 (similar structure) | AZD0530 | High | Excellent | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
